B1578909 ODM-204

ODM-204

カタログ番号 B1578909
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ODM-204 is an orally available inhibitor of both the steroid 17-alpha-hydroxylase/C17,20 lyase (CYP17A1 or CYP17) and androgen receptor (AR), with potential anti-androgen and antineoplastic activities. Upon oral administration, CYP17/AR inhibitor ODM 204 selectively inhibits the enzymatic activity of CYP17A1 in both the testes and adrenal glands, thereby inhibiting androgen production. This may both decrease androgen-dependent growth signaling and inhibit the proliferation of androgen-dependent tumor cells. In addition, ODM 204 binds to ARs in target tissues and inhibits androgen-induced receptor activation and AR nuclear translocation, which prevents the binding to and transcription of AR-responsive genes. This leads to an inhibition of growth in AR-expressing prostate cancer cells. The cytochrome P450 enzyme CYP17A1, which is localized to the endoplasmic reticulum, exhibits both 17alpha-hydroxylase and 17,20-lyase activities. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).

科学的研究の応用

1. Treatment of Castration-Resistant Prostate Cancer (CRPC)

ODM-204 has been identified as a promising compound for treating patients with castration-resistant prostate cancer (CRPC). This advanced form of prostate cancer is characterized by high androgen receptor (AR) expression and persistent activation of the AR signaling axis by residual tissue androgens. ODM-204 exhibits a dual mechanism of action: it inhibits CYP17A1, an enzyme essential for the formation of dihydrotestosterone and testosterone, and blocks AR with high affinity and specificity. The compound has shown efficacy in inhibiting the proliferation of androgen-dependent cells in vitro and reducing tumor growth in vivo in murine models. Additionally, it has demonstrated the ability to inhibit adrenal and testicular steroid production in primates and potentiate suppression of circulating testosterone levels in rodents when co-administered with leuprolide acetate, an LHRH agonist. ODM-204 was well-tolerated in both rodent and primate studies, suggesting its potential as an effective therapeutic option for men with CRPC (Oksala et al., 2018).

2. Dual Inhibition of CYP17A1 and Androgen Receptor

ODM-204 has been recognized as a novel, non-steroidal dual inhibitor of CYP17A1 and the androgen receptor (AR), showing promising results in preclinical studies. The binding affinity of ODM-204 to wild type AR was determined using rat prostate cytosolic lysates, and the potency and functional activity of ODM-204 to human AR were demonstrated in cells stably transfected with full-length AR and androgen-responsive reporter gene constructs. ODM-204's effects on the growth of androgen-dependent VCaP and LNCaP cells in vitro and its impact on subcutaneously grafted VCaP cells in vivo were studied, highlighting its potential in treating castration-resistant prostate cancer (Oksala et al., 2015).

3. Phase I Dose Escalation in Men with CRPC

A Phase I dose escalation study was conducted to evaluate the safety profile and dose-limiting toxicities of ODM-204 in patients with metastatic castration-resistant prostate cancer (CRPC). The study observed mild adverse effects related to the treatment, such as fatigue, increased/decreased appetite, nausea, asthenia, diarrhea, and weight decrease. The pharmacokinetic properties of ODM-204 were analyzed, and decreases in testosterone levels were seen with treatment, confirming androgen deprivation. A significant number of patients also demonstrated a decrease in prostate-specific antigen (PSA) levels, suggesting preliminary antitumor activity in the treatment of CRPC. However, the pharmacokinetic properties of the molecule prevented further development (Peltola et al., 2020).

特性

IUPAC名

NONE

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

ODM204;  ODM-204;  ODM 204.

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。